molecular formula C17H24N2O4 B12639111 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Katalognummer: B12639111
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: NMBLBOPVZMHZPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a chemical compound with the molecular formula C15H22N2. It is a derivative of indole, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate typically involves the reaction of 5-sec-butyl-2-methylindole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine
  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanol
  • 2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)acetic acid

Uniqueness

2-(5-Sec-butyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is unique due to its specific structural features and the presence of the oxalate group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H24N2O4

Molekulargewicht

320.4 g/mol

IUPAC-Name

2-(5-butan-2-yl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid

InChI

InChI=1S/C15H22N2.C2H2O4/c1-4-10(2)12-5-6-15-14(9-12)13(7-8-16)11(3)17-15;3-1(4)2(5)6/h5-6,9-10,17H,4,7-8,16H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

NMBLBOPVZMHZPP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC2=C(C=C1)NC(=C2CCN)C.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.